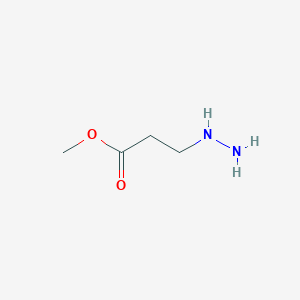
Methyl 3-hydrazinylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydrazinylpropanoate is an organic compound with the molecular formula C4H10N2O2 It is a derivative of propanoic acid, where the hydrogen atom on the third carbon is replaced by a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydrazinylpropanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Reaction Setup: Methyl acrylate is dissolved in an appropriate solvent, such as ethanol or methanol.
Addition of Hydrazine Hydrate: Hydrazine hydrate is slowly added to the solution while maintaining the temperature at around 0-5°C to control the exothermic reaction.
Reaction Progress: The mixture is stirred for several hours at room temperature to ensure complete reaction.
Isolation and Purification: The product is isolated by evaporating the solvent and purifying the residue through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydrazinylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: Reduction reactions can convert the hydrazinyl group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Azides or nitroso derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydrazinylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-hydrazinylpropanoate involves its reactivity with various biological molecules. The hydrazinyl group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This reactivity is exploited in biochemical assays to detect and quantify aldehydes and ketones in biological samples. Additionally, the compound’s ability to chelate metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxypropanoate: Similar in structure but contains a hydroxyl group instead of a hydrazinyl group.
Methyl 3-aminopropanoate: Contains an amino group instead of a hydrazinyl group.
Methyl 3-nitropropanoate: Contains a nitro group instead of a hydrazinyl group.
Uniqueness
Methyl 3-hydrazinylpropanoate is unique due to its hydrazinyl group, which imparts distinct reactivity compared to its analogs. This reactivity is particularly valuable in the synthesis of nitrogen-containing heterocycles and in applications requiring selective modification of carbonyl compounds.
Properties
IUPAC Name |
methyl 3-hydrazinylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-8-4(7)2-3-6-5/h6H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPPJBVOSQGQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














